Elaidic acid

Catalog No.
S565483
CAS No.
112-79-8
M.F
C18H34O2
C8H17CH=CH(CH2)7COOH
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elaidic acid

CAS Number

112-79-8

Product Name

Elaidic acid

IUPAC Name

(E)-octadec-9-enoic acid

Molecular Formula

C18H34O2
C8H17CH=CH(CH2)7COOH
C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+

InChI Key

ZQPPMHVWECSIRJ-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Solubility

Solubility in water: none

Synonyms

elaidate, elaidic acid, elaidic acid, 1-(14)C-labeled, (E)-isomer, elaidic acid, 10-(14)C-labeled, (E)-isomer, elaidic acid, 14C-labeled, (E)-isomer, elaidic acid, 9-(14)C-labeled, elaidic acid, potassium salt, (E)-isomer, elaidic acid, sodium salt, (E)-isomer

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)O

Cardiovascular Disease

Extensive research has established a strong link between dietary intake of trans fatty acids, including elaidic acid, and an increased risk of cardiovascular disease (CVD) . This association is attributed to several mechanisms, including:

  • Increased LDL ("bad") cholesterol and decreased HDL ("good") cholesterol levels: Elaidic acid disrupts the body's natural balance of cholesterol, promoting the buildup of LDL and reducing the protective HDL .
  • Inflammation: Elaidic acid can contribute to chronic inflammation in the body, a key player in the development of atherosclerosis (hardening of arteries) .
  • Impaired blood vessel function: Elaidic acid may affect the ability of blood vessels to relax and contract properly, impacting blood pressure and circulation .

Cancer

While the research is ongoing and not as conclusive as for CVD, some studies suggest a potential connection between trans fatty acids and certain types of cancer, including colorectal cancer . These studies suggest that elaidic acid may promote cancer cell growth, survival, and invasion . However, further investigation is needed to fully understand the complex relationship between elaidic acid and cancer risk.

Other Potential Health Effects

Research continues to explore the potential impact of elaidic acid on various aspects of health, including:

  • Neurological health: Studies suggest a possible link between elaidic acid intake and an increased risk of depression .
  • Metabolic health: Evidence suggests that elaidic acid may influence weight gain and insulin sensitivity, impacting overall metabolic health .

Potential Benefits

Interestingly, recent research has emerged exploring a potential benefit of elaidic acid in the context of cancer immunotherapy. This research suggests that elaidic acid might enhance the effectiveness of certain immunotherapies used to treat cancer . However, this area of research is still in its early stages, and further investigation is needed to confirm these findings and understand the underlying mechanisms.

Elaidic acid is a monounsaturated trans fatty acid with the chemical formula C₁₈H₃₄O₂. It is specifically the trans isomer of oleic acid, characterized by the double bond located between carbon atoms 9 and 10 in a trans configuration. This compound appears as a colorless oily solid and is primarily found in industrially hydrogenated vegetable oils, as well as in small quantities in dairy products and certain meats . Elaidic acid is often associated with adverse health effects, particularly in relation to cardiovascular diseases, due to its influence on cholesterol levels .

Elaidic acid is incorporated into cell membranes in place of its natural counterpart, oleic acid. This disrupts the normal structure and function of cell membranes, potentially affecting various cellular processes []. Additionally, elaidic acid may interfere with the regulation of cholesterol metabolism, leading to increased levels of LDL ("bad") cholesterol and decreased levels of HDL ("good") cholesterol.

  • Toxicity: Elaidic acid consumption has been linked to an increased risk of coronary heart disease []. Studies suggest it may also contribute to insulin resistance and inflammation.
  • Flammability: Elaidic acid is likely combustible based on its hydrocarbon structure. However, specific flammability data is not readily available.
Typical of fatty acids. Notably, it can be hydrogenated to form stearic acid (octadecanoic acid) through the addition of hydrogen:

C18H34O2+H2C18H36O2\text{C}_{18}\text{H}_{34}\text{O}_2+\text{H}_2\rightarrow \text{C}_{18}\text{H}_{36}\text{O}_2

This reaction typically occurs under catalytic conditions, such as using a Lindlar catalyst . Elaidic acid can also react with alcohols to form esters, which are used in various applications including food and cosmetics.

Elaidic acid is primarily synthesized through the partial hydrogenation of vegetable oils. This process involves the conversion of polyunsaturated fatty acids into trans fats. The most common method includes:

  • Hydrogenation: Unsaturated fatty acids are treated with hydrogen gas in the presence of a catalyst (often nickel or a Lindlar catalyst) at elevated temperatures.
  • Elaidinization: This specific reaction refers to the transformation of oleic acid into elaidic acid through controlled hydrogenation conditions that favor the formation of trans isomers .

Elaidic acid has several applications, including:

  • Food Industry: Used as an ingredient in processed foods due to its stability compared to cis unsaturated fatty acids.
  • Cosmetics: Employed in formulations for its emulsifying properties.
  • Pharmaceuticals: Investigated for its potential effects on lipid profiles and metabolic disorders .

Research indicates that elaidic acid interacts with various biological systems, influencing lipid metabolism and inflammatory responses. For instance, it has been shown to elevate plasma cholesteryl ester transfer protein activity, which can lead to decreased levels of high-density lipoprotein cholesterol . Furthermore, elaidic acid's role in promoting insulin resistance suggests potential implications for metabolic syndrome and type 2 diabetes management .

Elaidic acid shares structural similarities with several other fatty acids. Here are some comparable compounds:

Compound NameStructure TypeSaturation LevelHealth Effects
Oleic AcidCis isomerMonounsaturatedGenerally heart-healthy
Palmitoleic AcidCis isomerMonounsaturatedPositive effects on heart health
Stearic AcidSaturatedSaturatedNeutral effect on cholesterol
Linoleic AcidPolyunsaturatedPolyunsaturatedEssential fatty acid

Uniqueness of Elaidic Acid: Unlike oleic and palmitoleic acids, which are beneficial for heart health, elaidic acid's trans configuration has been linked to negative health outcomes such as increased LDL cholesterol and insulin resistance. This distinction makes elaidic acid particularly noteworthy in discussions about dietary fats and health impacts .

Physical Description

Liquid
COLOURLESS LIQUID. TURNS YELLOW-TO-BROWN ON EXPOSURE TO AIR.

XLogP3

6.5

Boiling Point

360 °C

Flash Point

189 °C c.c.

Density

d204 0.9
Relative density (water = 1): 0.89

LogP

6.78
7.73 (estimated)

Melting Point

13.4 °C
29.2 °C
Mp 16 ° (stable form)
42-44°C

UNII

4837010H8C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2027-47-6
112-80-1
112-79-8

Wikipedia

Octadec-9-enoic acid
Elaidic acid

Biological Half Life

No pharmacokinetic data available.

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

9-Octadecenoic acid: ACTIVE

Dates

Modify: 2023-08-15
Su H, Zhang Y, Huang W, Wen L, Zhuang Z, Chen G: Pharmacokinetics and Tissue Distribution of Oleic and Linoleic Acids Following Oral and Rectal Administration of Brucea javanica Oil in Rats International Journal of Pharmacology. 2016 January 1;12(5):461-482.
OLEIC ACID - National Library of Medicine HSDB Database - Toxnet

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